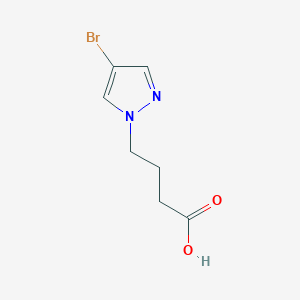![molecular formula C17H16FN5O2 B2416778 3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1396857-19-4](/img/structure/B2416778.png)
3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a piperidine ring, and a pyrimido[4,5-d]pyrimidine-2,4-dione moiety . These structural features suggest that this compound might have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of your compound can be predicted based on its chemical formula and the known properties of its constituent atoms and groups. For example, the fluorophenyl group is likely to be planar due to the sp2 hybridization of the carbon atoms, while the piperidine ring is likely to have a chair conformation due to the sp3 hybridization of its carbon atoms .
Chemical Reactions Analysis
The reactivity of your compound would be influenced by the presence of the various functional groups and the electronic properties of the molecule. For example, the fluorine atom in the fluorophenyl group is highly electronegative and might be involved in various types of reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of your compound, such as its melting point, solubility, and stability, can be predicted based on its structure and the known properties of similar compounds .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
3-(2-fluorophenyl)-7-piperidin-1-ylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, as part of the broader family of pyrimidines, has been a subject of interest in chemical synthesis and structural analysis. For instance, research on similar compounds, like 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione, demonstrated the feasibility of producing amino derivatives through specific chemical reactions, contributing to the development of pyrimidine chemistry (Gulevskaya et al., 1994).
Biological Activities and Potential Applications
Research into pyrimidine derivatives has uncovered various biological activities, which might extend to this compound. For example, studies have found that certain pyrimidine derivatives show potent anti-cancer activities, suggesting a potential role in cancer treatment (Singh & Paul, 2006). Additionally, compounds with similar structures have demonstrated significant herbicidal activities, indicating potential agricultural applications (Yang Huazheng, 2013).
Crystallography and Molecular Interactions
Crystallographic studies of related pyrimidine compounds have provided insights into molecular interactions, like hydrogen bonding and pi-pi stacking, which are crucial for understanding the physical and chemical properties of these molecules (Trilleras et al., 2009). Such knowledge is vital for designing drugs and materials with desired properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-(2-fluorophenyl)-2-piperidin-1-yl-8H-pyrimido[4,5-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-12-6-2-3-7-13(12)23-15(24)11-10-19-16(20-14(11)21-17(23)25)22-8-4-1-5-9-22/h2-3,6-7,10H,1,4-5,8-9H2,(H,19,20,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURRADKWWYZOTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=N2)NC(=O)N(C3=O)C4=CC=CC=C4F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

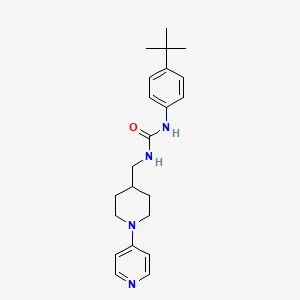
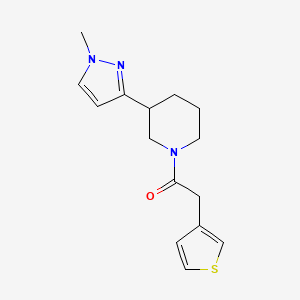

![7-methyl-3-(2-oxo-2-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2416704.png)

![2-{4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]oxan-4-yl}acetic acid](/img/structure/B2416706.png)
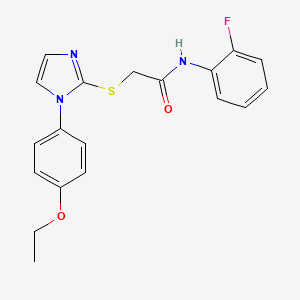


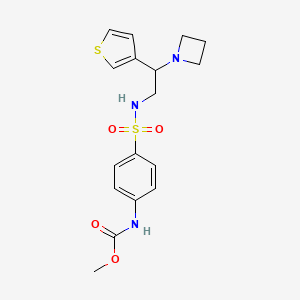

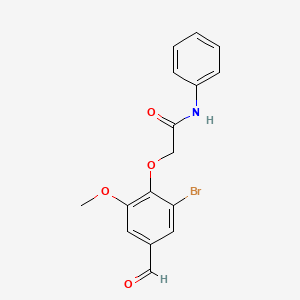
![3,5-dinitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2416716.png)
